

An In-depth Technical Guide to Human Parathyroid Hormone (1-44)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pth (1-44) (human)

Cat. No.: B15544270

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human Parathyroid Hormone fragment (1-44) [hPTH (1-44)], a significant peptide in the study of bone metabolism and calcium homeostasis. This document details its core properties, signaling pathways, and key experimental protocols for its investigation.

Core Properties of Human PTH (1-44)

Human PTH (1-44) is a 44-amino acid N-terminal fragment of the full-length 84-amino acid parathyroid hormone. The N-terminal region is crucial for the biological activity of PTH, including its receptor binding and activation.

Amino Acid Sequence: The amino acid sequence for human PTH (1-44) is as follows:

Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg

Physicochemical Properties:

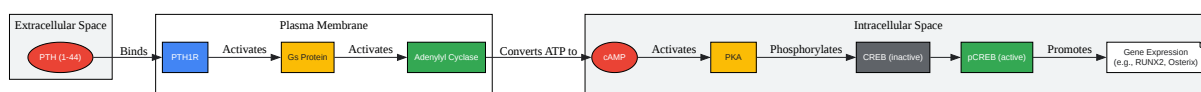
Property	Value	Reference
Molecular Weight	5063.86 g/mol	[1]
CAS Number	85568-24-7	[1]

Signaling Pathways of PTH (1-44)

PTH (1-44), like the full-length PTH (1-84) and the well-studied fragment PTH (1-34), exerts its effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a class B G-protein coupled receptor (GPCR). Activation of PTH1R initiates two main signaling cascades: the adenylyl cyclase (AC) pathway and the phospholipase C (PLC) pathway. The specific signaling outcome can be influenced by the ligand, cell type, and duration of receptor stimulation.

Gs/cAMP/PKA Signaling Pathway

The canonical signaling pathway for PTH fragments involves the coupling of PTH1R to the stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression related to bone formation and calcium regulation.[3]

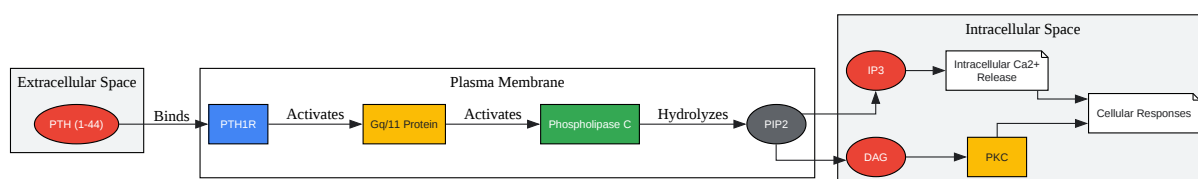


[Click to download full resolution via product page](#)

Figure 1: PTH (1-44) Gs/cAMP/PKA Signaling Pathway.

Gq/PLC Signaling Pathway

In certain cell types, PTH1R can also couple to the Gq/11 protein. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the diverse effects of PTH on cellular function.



[Click to download full resolution via product page](#)

Figure 2: PTH (1-44) Gq/PLC Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of PTH fragments with the PTH1R and subsequent signaling events. It is important to note that much of the detailed quantitative analysis has been performed with PTH (1-34), which is often used as a surrogate for the N-terminal activity of PTH.

Table 1: Receptor Binding Affinity

Ligand	Receptor/Cell Line	Kd (nM)	Assay Type	Reference
[Tyr34]hPTH(1-34)NH ₂	ROS 17/2.8 cells	4 ± 1	Radioligand Binding	[4]
[Ala4,Tyr34]hPTH(1-34)NH ₂	ROS 17/2.8 cells	653 ± 270	Radioligand Binding	[4]
[Arg2,Tyr34]hPTH(1-34)NH ₂	ROS 17/2.8 cells	31 ± 10	Radioligand Binding	[4]
PTH(1-84)	Osteoblast-like cells	20-30	Radioreceptor Assay	[5]

Table 2: Signaling Potency (cAMP Accumulation)

Ligand	Cell Line	EC50 (nM)	Reference
PTH(1-34)	LLC-PK1 cells (expressing hPTH1R)	0.3	[6]
PTH(1-34)	COS-1 cells (expressing hPTH1R)	0.072	[7]
PTHrP(1-36)	COS-1 cells (expressing hPTH1R)	0.068	[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

PTH1R Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled PTH (1-44) for the PTH1R.

- Cell Culture and Membrane Preparation:

- Culture cells expressing PTH1R (e.g., SaOS-2, ROS 17/2.8, or transfected HEK293 cells) to confluency.
- Harvest cells and homogenize in ice-cold membrane buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Resuspend the membrane pellet in binding buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, add a constant amount of cell membranes.
 - Add a fixed concentration of a radiolabeled PTH analog (e.g., 125I-[Tyr34]-hPTH(1-34)-NH₂).
 - Add increasing concentrations of unlabeled competitor ligand [hPTH (1-44)].
 - For non-specific binding control wells, add a high concentration of unlabeled PTH (1-34).
 - Incubate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.
- Separation and Detection:
 - Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
 - Wash the filters with ice-cold wash buffer.
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.

Intracellular cAMP Accumulation Assay

This protocol outlines a method to quantify the production of intracellular cAMP in response to PTH (1-44) stimulation.

- Cell Culture:
 - Seed cells (e.g., HEK293-PTH1R, SaOS-2) in a 96-well plate and grow to near confluency.
- Assay Procedure:
 - Wash the cells with serum-free medium.
 - Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
 - Add varying concentrations of PTH (1-44) to the wells.
 - Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement:
 - Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
 - Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as an ELISA or HTRF-based kit, following the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve using the provided cAMP standards.
 - Calculate the cAMP concentration for each sample.

- Plot the cAMP concentration against the logarithm of the PTH (1-44) concentration to determine the EC50 (the concentration that elicits 50% of the maximal response).

Osteoblast Differentiation and Mineralization Assay

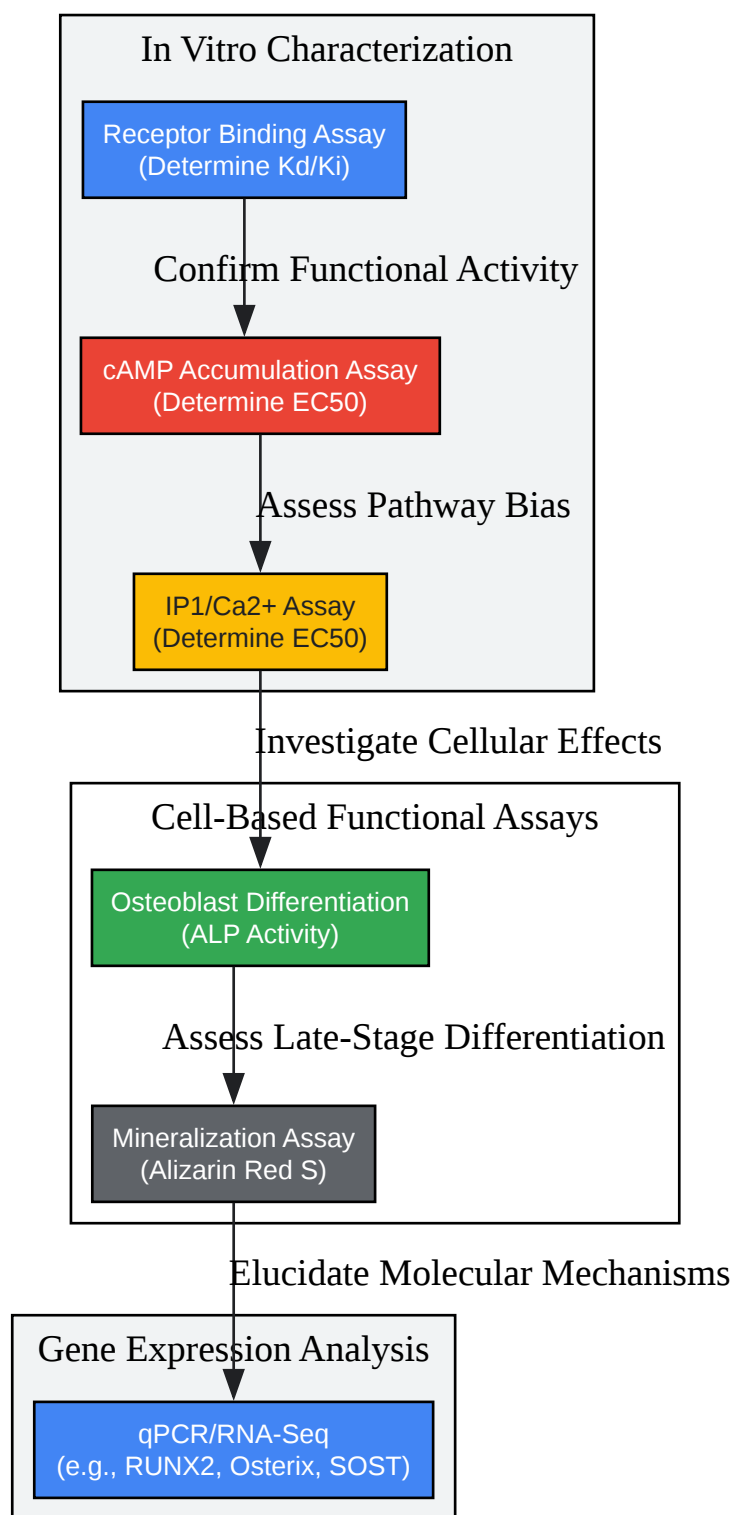
This protocol assesses the effect of PTH (1-44) on the differentiation of pre-osteoblastic cells and their subsequent mineralization of the extracellular matrix.

- Cell Culture and Induction of Differentiation:
 - Plate pre-osteoblastic cells (e.g., MC3T3-E1) in a multi-well plate.
 - Culture the cells in osteogenic differentiation medium (e.g., α -MEM with 10% FBS, ascorbic acid, and β -glycerophosphate).
 - Treat the cells with PTH (1-44) according to the desired regimen (e.g., continuous or intermittent exposure). Change the medium and re-apply the treatment every 2-3 days.
- Alkaline Phosphatase (ALP) Activity Assay (Early Differentiation Marker):
 - After a specified culture period (e.g., 7-14 days), wash the cells with PBS.
 - Lyse the cells and measure the ALP activity in the lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
 - Normalize the ALP activity to the total protein content of the cell lysate.
- Alizarin Red S Staining (Late Differentiation/Mineralization Marker):
 - After a longer culture period (e.g., 14-21 days), wash the cells with PBS.
 - Fix the cells with 10% formalin for 15 minutes.
 - Wash the cells with deionized water.
 - Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes to visualize calcium deposits.
 - Wash away the excess stain and allow the plates to dry.

- Quantify the staining by extracting the dye with a solvent (e.g., 10% cetylpyridinium chloride) and measuring the absorbance.

Experimental and Logical Workflows

The investigation of PTH (1-44) bioactivity typically follows a logical progression from in vitro characterization to more complex cellular and physiological assessments.



[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for PTH (1-44) Bioactivity Assessment.

This workflow begins with fundamental in vitro assays to characterize the binding and signaling properties of PTH (1-44) at its receptor. Positive results in these assays lead to cell-based functional studies to assess its effects on osteoblast differentiation and mineralization. Finally, gene expression analysis can be employed to understand the underlying molecular mechanisms of its action. This structured approach ensures a thorough and systematic investigation of the biological activities of human PTH (1-44).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. takara.co.kr [takara.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Human Parathyroid Hormone (1-44)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15544270#pth-1-44-human-amino-acid-sequence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com